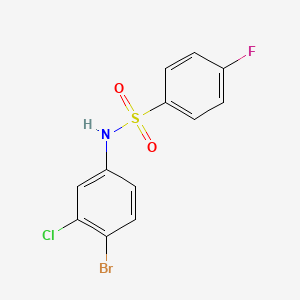
2-Fluoro-N-(3-morpholinopropyl)benzamide
Overview
Description
2-Fluoro-N-(3-morpholinopropyl)benzamide is a chemical compound with the molecular formula C14H19FN2O2 and a molecular weight of 266.31 g/mol . It is primarily used in proteomics research and is known for its solid physical state, with a predicted melting point of 168.05°C and a boiling point of approximately 425.1°C at 760 mmHg . This compound is not intended for diagnostic or therapeutic use but is valuable for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(3-morpholinopropyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(3-morpholinopropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzamide derivatives .
Scientific Research Applications
2-Fluoro-N-(3-morpholinopropyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not intended for diagnostic or therapeutic use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(3-morpholinopropyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to target certain enzymes and proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide
- N-(3-morpholinopropyl)benzene-1,4-disulfonamide
- N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide)
Uniqueness
2-Fluoro-N-(3-morpholinopropyl)benzamide is unique due to the presence of the fluorine atom in the benzamide ring, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable tool in research applications .
Properties
IUPAC Name |
2-fluoro-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-13-5-2-1-4-12(13)14(18)16-6-3-7-17-8-10-19-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHHSOUFHUMOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4562964.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4562969.png)
![N-{[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4562975.png)

![Methyl 5-(dimethylcarbamoyl)-2-({[2-(3-hydroxybutanoyl)hydrazinyl]carbonothioyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B4562993.png)
![N,N-DIETHYL-1-({4-[(4-METHOXYPHENYL)AMINO]-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)METHANETHIOAMIDE](/img/structure/B4562995.png)
![(4-fluorophenyl)-[4-[2-(3-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone](/img/structure/B4563005.png)
![2,4,5-trichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4563010.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4563025.png)
![(4E)-4-[[2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B4563026.png)
![(4E)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B4563033.png)
![5-(4-fluorophenyl)-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B4563036.png)
![2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}-N-(4-fluorobenzyl)hydrazinecarbothioamide](/img/structure/B4563050.png)
